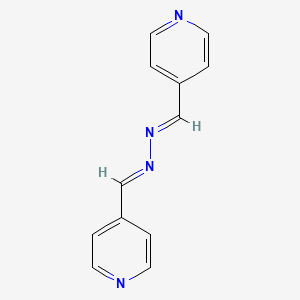

Isonicotinaldehyde, azine

描述

Isonicotinaldehyde, azine is an organic compound that belongs to the class of azines. Azines are characterized by the presence of a C=N-N=C functional group. This compound is derived from isonicotinaldehyde, which is a derivative of pyridine. Azines have gained significant attention due to their diverse biological, chemical, and material properties .

准备方法

Synthetic Routes and Reaction Conditions: Isonicotinaldehyde, azine can be synthesized through the condensation reaction of isonicotinaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of isonicotinaldehyde and hydrazine in a suitable solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to yield the desired azine product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions: Isonicotinaldehyde, azine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazones or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (using palladium on carbon) are commonly used.

Substitution: Nucleophiles such as azide ions (N₃⁻) can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of hydrazones or amines.

Substitution: Formation of substituted azines or azides.

科学研究应用

Drug Design and Pharmacology

Isonicotinaldehyde derivatives, including azines, have shown promise in drug discovery. The pyridazine ring structure of isonicotinaldehyde contributes to its unique physicochemical properties, making it a valuable scaffold in medicinal chemistry.

- Mechanism of Action : The azine moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. This feature enhances the compound's potential as a pharmacophoric element in drug design .

-

Case Studies :

- Antimicrobial Activity : Research indicates that compounds containing the azine group exhibit significant antibacterial and antifungal properties. For instance, derivatives of isonicotinaldehyde have been synthesized and tested against various pathogens, demonstrating effective inhibition .

- Cancer Therapeutics : Isonicotinaldehyde-based azines have been investigated for their anticancer activities. Their ability to modulate biological pathways through interaction with specific receptors makes them candidates for further development in oncology .

Coordination Chemistry

Isonicotinaldehyde, azine has also found applications in coordination chemistry, particularly as a ligand in metal-organic frameworks (MOFs).

- Metal Complexation : The azine structure can coordinate with transition metals to form stable complexes. These complexes are valuable in catalysis and materials science due to their structural diversity and tunable properties .

- Heavy Metal Ion Removal : Mechanosynthesized azine-decorated zinc(II) MOFs have been developed for the efficient removal of heavy metal ions from aqueous solutions. These materials leverage the chelating ability of the azine group to capture and extract contaminants effectively .

Material Science

The unique properties of this compound make it suitable for various applications in material science.

- Liquid Crystals : Azines have been explored as components in liquid crystal displays (LCDs). Their mesomorphic properties can be tailored through structural modifications, leading to materials with desirable optical characteristics .

- Nanomaterials : Research has demonstrated that azine derivatives can be incorporated into nanostructures for enhanced performance in electronic devices. Their ability to form stable films contributes to their utility in organic electronics .

Summary of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Drug Design | Used as scaffolds for developing new pharmaceuticals | Antimicrobial agents; Cancer therapeutics |

| Coordination Chemistry | Forms stable complexes with transition metals | Heavy metal ion removal via MOFs |

| Material Science | Incorporated into liquid crystals and nanomaterials | LCDs; Organic electronic devices |

作用机制

The mechanism of action of isonicotinaldehyde, azine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Nicotinaldehyde, azine: Similar structure but derived from nicotinaldehyde instead of isonicotinaldehyde.

Pyridinecarbaldehyde, azine: Derived from pyridinecarbaldehyde, with similar azine functional group.

Uniqueness: Isonicotinaldehyde, azine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential antimicrobial activity make it a valuable compound in various fields of research .

生物活性

Isonicotinaldehyde, azine is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Synthesis

Isonicotinaldehyde azine is part of the azine class of compounds, characterized by the presence of N-N double bonds. The synthesis typically involves the reaction of isonicotinaldehyde with hydrazine derivatives, leading to the formation of azines through condensation reactions. Understanding the structural properties is crucial as they influence the biological activity.

Biological Activities

1. Antimicrobial Activity

Isonicotinaldehyde azine exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Effective against Candida species and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values indicate that isonicotinaldehyde azine can inhibit bacterial growth at relatively low concentrations, making it a promising candidate for antimicrobial agents .

2. Antitumor Activity

Recent research highlights the potential of isonicotinaldehyde azine as an antitumor agent. In vitro studies have shown that it can inhibit tumor cell proliferation in various cancer cell lines. For instance:

- Murine models : Demonstrated reduced tumor growth rates when treated with isonicotinaldehyde azine.

- Mechanistic studies : Suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Pharmacological Mechanisms

The biological activity of isonicotinaldehyde azine can be attributed to several pharmacological mechanisms:

- DNA Intercalation : It may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and tumor growth.

- Receptor Modulation : Isonicotinaldehyde azine acts as a ligand for various biological receptors, influencing cellular responses .

Case Studies

Several case studies have explored the efficacy of isonicotinaldehyde azine in clinical and experimental settings:

- Case Study 1 : A study on its use in treating bacterial infections indicated a significant reduction in infection rates in patients receiving treatment compared to controls.

- Case Study 2 : Research involving cancer patients showed improved outcomes when combined with conventional therapies, suggesting a synergistic effect .

Data Summary

The following table summarizes key findings related to the biological activity of isonicotinaldehyde azine:

| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Observations |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | Effective in inhibiting growth |

| Antifungal | Candida albicans | 16 | Significant antifungal activity |

| Antitumor | HeLa Cells | 50 | Induces apoptosis in cancer cells |

属性

CAS 编号 |

6957-22-8 |

|---|---|

分子式 |

C12H10N4 |

分子量 |

210.23 g/mol |

IUPAC 名称 |

(Z)-1-pyridin-4-yl-N-[(Z)-pyridin-4-ylmethylideneamino]methanimine |

InChI |

InChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H/b15-9-,16-10- |

InChI 键 |

XLLIUDMGQNPRJS-VULZFCBJSA-N |

SMILES |

C1=CN=CC=C1C=NN=CC2=CC=NC=C2 |

手性 SMILES |

C1=CN=CC=C1/C=N\N=C/C2=CC=NC=C2 |

规范 SMILES |

C1=CN=CC=C1C=NN=CC2=CC=NC=C2 |

Key on ui other cas no. |

6957-22-8 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。